![molecular formula C22H26N6O B5500612 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, such as N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea, often involves the reaction of amines with isocyanates or through the Lossen rearrangement. A method demonstrating the synthesis of ureas includes the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a racemization-free synthesis pathway from carboxylic acids to ureas under mild conditions, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

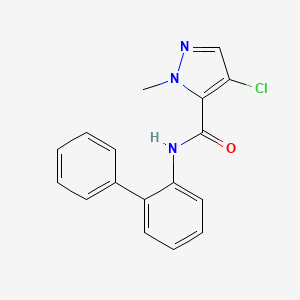

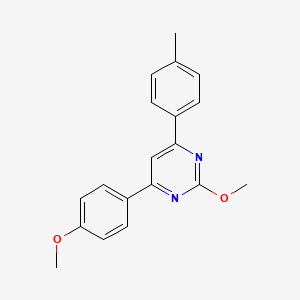

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or computational methods like Density Functional Theory (DFT). These analyses provide insights into bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar pyrimidine derivatives have used DFT and X-ray crystallography to elucidate the structure and electronic properties, offering a foundation for understanding the molecular structure of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea derivatives (Huang et al., 2020).

Scientific Research Applications

Antioxidant Activity Exploration

Researchers have synthesized derivatives related to the specified compound and evaluated their antioxidant activities. For instance, a study explored the synthesis and antioxidant activity of various pyrimidine derivatives, demonstrating the potential of these compounds in scavenging free radicals and protecting against oxidative stress (S. George et al., 2010).

Anticancer Drug Development

A significant application includes the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a selective inhibitor of histone deacetylases (HDACs), demonstrating potent anticancer activity and highlighting the therapeutic potential of such compounds (Nancy Z. Zhou et al., 2008).

Herbicidal Activity

Another study discussed substituted tetrahydropyrimidinones as a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This research underlines the utility of pyrimidine derivatives in agricultural sciences to develop more effective and selective herbicides (P. Babczinski et al., 1995).

Advancements in Organic Synthesis

Furthermore, the exploration of new synthetic routes for urea derivatives, including those incorporating pyrimidine structures, has been a focus of research. For example, the Lossen rearrangement facilitated the synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a versatile method for constructing complex molecules with potential biological activities (Kishore Thalluri et al., 2014).

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives have been identified to exhibit cytokinin-like activity, significantly influencing plant growth and development. Studies have shown that certain urea compounds can enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).

properties

IUPAC Name |

1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-4-16-6-8-18(9-7-16)26-22(29)27-19-12-10-17(11-13-19)25-20-14-15(3)24-21(28-20)23-5-2/h6-14H,4-5H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOVIBGYNLYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2-(Ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-(4-ethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)